Alamandina

Descripción general

Descripción

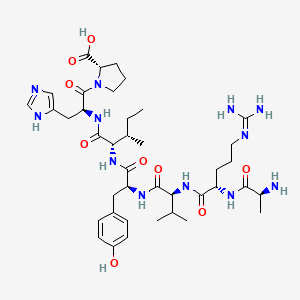

Alamandine is a peptide of the Renin Angiotensin System (RAS), either generated from Angiotensin A via the Angiotensin Converting Enzyme 2 (ACE2), or directly from Ang-(1–7) . It is a vasoactive peptide with similar protective actions as Ang- (1–7) that acts through the MrgD .

Synthesis Analysis

Alamandine glycoside analogs have been synthesized as new drug candidates to antagonize the MrgD receptor for pain relief . Two series of putatively brain-penetrant alamandine glycosides have been prepared for screening against the MrgD receptor .

Molecular Structure Analysis

Alamandine is a silicate mineral with the chemical formula Fe3Al2 (SiO4)3, meaning it consists of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure .

Chemical Reactions Analysis

Alamandine undergoes reductive decomposition at temperatures above 1000°C . The decomposition mechanism observed is: almandine + hydrogen → α-Fe + cristobalite + hercynite + water .

Physical And Chemical Properties Analysis

Alamandine has a molecular weight of 855.00 and a molecular formula of C40H62N12O9 .

Aplicaciones Científicas De Investigación

Fisiopatología Cardiovascular

Alamandina juega un papel significativo en las regulaciones cardiovasculares. Es parte del sistema renina-angiotensina (RAS), que es crucial en condiciones fisiopatológicas como la hipertensión, la insuficiencia cardíaca, la disfunción endotelial y el desarrollo de la aterosclerosis . This compound puede antagonizar los efectos de la angiotensina A (Ang A), lo que lleva a un bucle de retroalimentación negativa que modula la regulación de la presión arterial y la remodelación cardiovascular .

Manejo de la Hipertensión

La administración intravenosa de Ang A ha mostrado un aumento dependiente de la dosis en la presión arterial en los experimentos. This compound, generada a partir de Ang A, parece contrarrestar estos efectos, lo que sugiere su posible aplicación en el manejo de la hipertensión .

Modulación del Sistema Renina-Angiotensina

This compound es una molécula central en la cascada angiotensina A/alamandina-MrgD, que asocia las ramas deletéreas y protectoras del RAS. Su identificación ha proporcionado nuevas ideas sobre el RAS, lo que podría conducir a implicaciones terapéuticas .

Tratamiento de la Osteoporosis

La investigación indica que this compound puede tener un papel en la atenuación de la osteoporosis inducida por ovariectomía al promover la formación ósea e inhibir la resorción ósea . Esto sugiere su posible aplicación en el tratamiento y manejo de la osteoporosis.

Caracterización de Péptidos

This compound ha sido identificada y caracterizada como un componente del RAS con propiedades únicas. Los estudios que involucran espectrometría de masas y varias metodologías han evaluado su presencia y actividad biológica, lo que podría conducir a nuevos objetivos terapéuticos .

Sensibilidad del Baroreflex y Gasto Cardíaco

This compound-(1-5), un producto putativo de this compound, ha demostrado aumentar la sensibilidad del baroreflex y producir un efecto antihipertensivo de larga duración en ratas hipertensas, asociado con una reducción significativa del gasto cardíaco . Esto destaca su posible aplicación en terapias cardiovasculares.

Análisis de la Cascada Bioquímica

El estudio de this compound implica comprender su papel en la cascada bioquímica del RAS, que hidroliza el angiotensinógeno en varios péptidos bioactivos. Esta investigación puede conducir al descubrimiento de nuevos componentes bioactivos con efectos específicos .

Implicaciones Terapéuticas

La investigación adicional sobre las interacciones de this compound en la fisiopatología cardiovascular podría dilucidar sus implicaciones terapéuticas. Su doble generación a partir de moléculas deletéreas y protectoras dentro del RAS la convierte en un objetivo particularmente interesante para el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Alamandine, a member of the renin-angiotensin system (RAS), primarily targets the Mas-related G protein-coupled receptor member D (MrgD) . This receptor, predominantly studied in a neuronal context, has shown hitherto unknown effects when expressed in non-neuronal tissue . The activation of MrgD by alamandine results in various biological effects, most notably vasodilation .

Mode of Action

Alamandine interacts with its primary target, the MrgD receptor, to induce a range of effects. It has been shown to produce endothelium-dependent vasorelaxation, which is blocked by D-Pro7-Ang-(1-7), an MrgD receptor antagonist . Alamandine also activates cAMP formation in endothelial and mesangial cells transfected with MrgD .

Biochemical Pathways

Alamandine is a part of the non-classical renin-angiotensin system (RAS), a complex system composed of a cascade of enzymes, peptides, and receptors . Alamandine is generated by the catalysis of Angiotensin A (Ang A) via angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1–7) . The balance between the ACE/Ang II/AT1R and the ACE2/Ang 1–7/Mas receptor pathways can significantly impact the development of various conditions .

Pharmacokinetics

It is known that alamandine circulates in the human and rodent blood . Its plasma concentration is increased in pediatric nephropathic patients .

Result of Action

Alamandine has shown similar vascular effects to Angiotensin-(1–7), namely, endothelium-dependent vasorelaxation mediated by nitric oxide and hypotensive effects in experimental hypertension . It has also been associated with a significant reduction in cardiac output . Alamandine and MrgD are promising novel drug targets to protect the kidney and heart through anti-hypertensive actions .

Action Environment

The action of alamandine can be influenced by various environmental factors. For instance, the expression of the MrgD receptor in different tissues can result in different effects mediated by MrgD . Furthermore, the balance between different pathways in the RAS can impact the effectiveness of alamandine . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of alamandine.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of alamandine?

A1: Alamandine exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does alamandine binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, alamandine treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that alamandine binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in alamandine signaling?

A3: Alamandine-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of alamandine, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of alamandine in the heart?

A4: Alamandine, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

- Counteracting angiotensin II (Ang II)-induced hypertrophy: Alamandine prevents the development of cardiac hypertrophy in response to Ang II. [, ]

- Improving cardiac contractility: In hypertensive rats, alamandine enhances cardiomyocyte contractility. []

- Protecting against reperfusion injury: Alamandine reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does alamandine affect other organs or systems?

A5: Yes, studies indicate that alamandine exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] Alamandine also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of alamandine?

A6: Alamandine is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of alamandine differ from Angiotensin-(1-7)?

A7: Alamandine differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, alamandine has alanine in that position. []

Q8: What is the molecular formula and weight of alamandine?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of alamandine, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of alamandine under various conditions?

A9: The provided research primarily focuses on the biological effects of alamandine. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of alamandine-based therapies.

Q10: Does alamandine possess any catalytic properties?

A10: Alamandine is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of alamandine affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between alamandine and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact alamandine's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing alamandine analogs with improved potency, selectivity, or pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)